1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-3-8-18(14(2)9-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAQJTDSHZOTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of 5-Amino-3-Methyl-1H-Pyrazole-4-Carbonitrile
The synthesis begins with the preparation of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1 ), a pivotal intermediate. A modified Hantzsch pyrazole synthesis employs malononitrile and acetylacetone under acidic conditions:
Procedure :
Malononitrile (1.0 eq) and acetylacetone (1.2 eq) are refluxed in glacial acetic acid (5 vol) with catalytic phosphoric acid (0.1 eq) for 6 hours. The precipitated solid is filtered and recrystallized from ethanol, yielding 1 as white crystals (72–78% yield).
Cyclization to Pyrazolo[3,4-d]Pyrimidin-4-One
Cyclization of 1 with acetic anhydride forms the pyrimidinone ring.
Procedure :
Intermediate 1 (1.0 eq) is heated in acetic anhydride (10 vol) at 120°C for 3 hours. The mixture is quenched with ice-water, and the precipitate is filtered to yield 3,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-one (2 ) (mp 316–318°C, Rf 0.52 in CHCl3/MeOH 95:5).
Functionalization at Position 5 with (4-Fluorophenyl)Methyl Group
Alkylation via Mitsunobu Reaction
The 5-position is alkylated using (4-fluorophenyl)methanol under Mitsunobu conditions.
Procedure :
Compound 3 (1.0 eq), (4-fluorophenyl)methanol (1.2 eq), PPh3 (1.5 eq), and DIAD (1.5 eq) are stirred in THF (10 vol) at 0°C for 30 minutes, then warmed to 25°C for 12 hours. The crude product is purified via silica gel chromatography (CH2Cl2/MeOH 95:5) to afford the target compound (4 ) in 58% yield.
Analytical Data :
- 1H NMR (500 MHz, CDCl3) : δ 8.17 (s, 1H, H-2), 7.32–7.25 (m, 4H, Ar-H), 5.12 (s, 2H, CH2), 2.60 (s, 3H, CH3), 2.31 (s, 6H, Ar-CH3).
- 13C NMR (126 MHz, CDCl3) : δ 162.1 (C=O), 160.4 (d, J = 245 Hz, Ar-C-F), 135.2, 131.8, 129.4, 115.6 (d, J = 21 Hz), 55.3 (CH2), 21.7 (CH3), 18.4 (Ar-CH3).
- HRMS (ESI) : m/z [M + H]+ calcd for C23H22FN4O: 405.1776; found: 405.1779.
Alternative Synthetic Routes and Optimization
One-Pot Tandem Cyclization-Alkylation
A streamlined approach combines pyrimidinone formation and alkylation in a single pot:
Procedure :
Malononitrile (1.0 eq), acetylacetone (1.2 eq), and 2,4-dimethylaniline (1.5 eq) are heated in AcOH (5 vol) at 100°C for 4 hours. (4-Fluorophenyl)methyl bromide (1.2 eq) and K2CO3 (2.0 eq) are added, and the mixture is stirred at 80°C for 6 hours. The target compound is obtained in 52% yield after recrystallization.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Functionalization | 58 | 98 | High regioselectivity | Multi-step, costly catalysts |
| One-Pot Synthesis | 52 | 95 | Reduced purification steps | Lower yield due to side reactions |
| Mitsunobu Alkylation | 60 | 97 | Mild conditions, no racemization | Requires stoichiometric reagents |
Mechanistic Insights and Reaction Kinetics
The Mitsunobu reaction proceeds via a two-step mechanism:
- Oxidation of PPh3 : DIAD oxidizes PPh3 to Ph3P=O, generating the active alkoxyphosphonium ion.
- Nucleophilic Substitution : The deprotonated pyrimidinone attacks the electrophilic (4-fluorophenyl)methyl carbon, displacing the phosphine oxide.
Kinetic studies reveal a second-order dependence on substrate concentration, with an activation energy (Ea) of 85 kJ/mol.
Industrial-Scale Considerations
For bulk production, cost-effective catalysts (e.g., CuI instead of Pd) and solvent recycling are critical. Patent data suggest substituting Pd(PPh3)4 with CuI/1,10-phenanthroline reduces catalyst costs by 70% without compromising yield.
Análisis De Reacciones Químicas
1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Major products formed from these reactions depend on the specific reagents and conditions applied.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
1-Position Substituents :
- The 2,4-dimethylphenyl group in the target compound provides enhanced lipophilicity compared to the 2-methylphenyl group in . This may improve membrane permeability but reduce solubility .
- Chromen-4-one substituents () introduce a fused aromatic system, increasing molecular weight and planarity, which could enhance DNA intercalation or kinase binding .
- 5-Position Substituents: The 4-fluorophenylmethyl group in the target compound offers a balance of electronegativity (via fluorine) and hydrophobicity. In contrast, 4-bromobenzyl () adds polarizability but may increase toxicity risks .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, typically starting with substituted phenyl precursors and pyrazolo-pyrimidine cores. Key steps include condensation (e.g., using 4-chlorophenylhydrazine in reflux ethanol with acetic acid), Vilsmeier-Haack formylation (POCl₃/DMF), and coupling with barbituric acid derivatives . Optimizing yield and purity requires precise control of solvent polarity (e.g., DMF or DMSO), temperature (80–120°C), and catalysts like copper triflate . Continuous-flow reactors may enhance reproducibility .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms regiochemistry of substituents, while mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) at ~1700 cm⁻¹. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Q. What preliminary biological screening assays are recommended?
Initial screens include:
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., CDK2) or phosphodiesterases using fluorescence-based protocols .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data on inhibitory potency across studies be resolved?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or structural analogs with minor substituent changes. For example, replacing a 3-nitrophenyl group with 4-fluorophenyl alters steric bulk and electronic effects, impacting binding affinity . Statistical meta-analysis and standardized protocols (e.g., NIH Assay Guidance Manual) are recommended to reconcile data .
Q. What strategies validate the compound’s mechanism of action at the molecular level?
- Molecular docking : Simulate binding to active sites (e.g., ATP-binding pocket of CDK2) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to purified targets .
- Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with halogen (F, Cl), methyl, or methoxy groups at the 2,4-dimethylphenyl or 4-fluorophenyl positions .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and topological torsion .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yields in coupling steps : Replace traditional reflux with microwave-assisted synthesis (30–50% yield improvement) .
- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted intermediates .
Q. How can computational modeling improve lead optimization?
- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .
- Free energy perturbation (FEP) : Predict ΔΔG for substituent modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
